25B-NBOMe

概要

説明

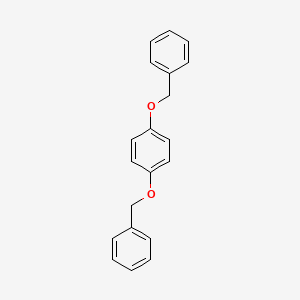

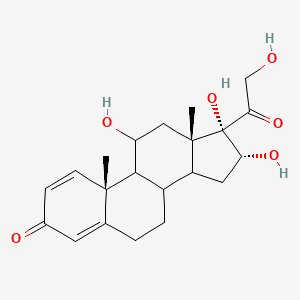

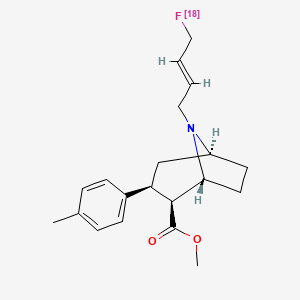

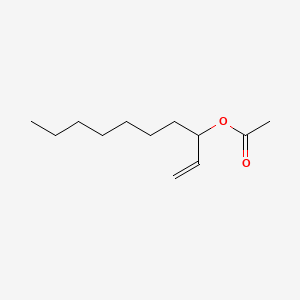

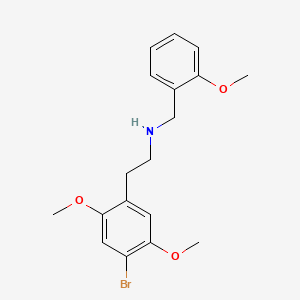

25B-NBOMe, also known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a derivative of the phenethylamine psychedelic 2C-B. It was discovered in 2004 by Ralf Heim at the Free University of Berlin. This compound acts as a potent full agonist for the 5HT2A receptor, which is associated with its hallucinogenic properties .

科学的研究の応用

25B-NBOMe has several scientific research applications:

Chemistry: Used as a tool to study the 5HT2A receptor due to its high affinity and selectivity.

Biology: Investigated for its effects on neurotransmitter release and receptor binding.

Medicine: Explored as a potential marker for serotonin release in positron emission tomography (PET) imaging.

Industry: Limited industrial applications due to its classification as a controlled substance.

作用機序

Target of Action

25B-NBOMe, also known as NBOMe-2C-B, Cimbi-36, Nova, or BOM 2-CB, is a derivative of the phenethylamine psychedelic 2C-B . It primarily targets the 5HT2A receptor , acting as a potent full agonist . The 5HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .

Mode of Action

This compound interacts with its primary target, the 5HT2A receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C . The compound’s interaction with the 5HT2A receptor is so potent that it has more than 1000-fold selectivity for 5HT2A compared with 5HT1A .

Biochemical Pathways

The activation of the 5HT2A receptor by this compound affects various biochemical pathways. The most significant of these is the serotonergic pathway , which is involved in regulating mood, anxiety, sleep, and cognition . The compound’s action on this pathway can lead to hallucinogenic effects . In addition, there is potential involvement of a dysregulated dopaminergic system, neuroadaptation, and brain wave changes .

Pharmacokinetics

It is known that the compound’s effects last about 3-10 hours . The parent compound is rapidly cleared from the blood when used in tracer doses . The compound is often administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the 5HT2A receptor. This interaction leads to a range of physiological and psychological effects, including visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be influenced by the route of administration . Furthermore, the compound’s identity, purity, and concentration can vary significantly due to its production in clandestine laboratories, which can impact its action and the risk of adverse health effects .

生化学分析

Biochemical Properties

25B-NBOMe plays a significant role in biochemical reactions by interacting primarily with serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. These interactions are characterized by high binding affinity, which leads to the activation of these receptors. The compound’s binding to the 5-HT2A receptor is responsible for its hallucinogenic effects. Additionally, this compound has been shown to influence the release of neurotransmitters such as dopamine, serotonin, acetylcholine, and glutamate in various brain regions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism. For example, the activation of 5-HT2A receptors by this compound can result in altered neuronal activity and neurotransmitter release, impacting overall brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a full agonist of the 5-HT2A receptor, this compound activates this receptor, leading to downstream signaling events that result in its hallucinogenic effects. This activation can also influence other signaling pathways, such as those involving dopamine and glutamate, further contributing to its psychoactive properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to neuroadaptation and changes in brain wave patterns, which may contribute to its reinforcing properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild hallucinogenic effects, while higher doses can lead to severe toxicity and adverse effects. Studies have shown that high doses of this compound can cause neurotoxic and cardiotoxic effects, including autonomic dysfunction, vasoconstriction, hypertension, and tachycardia .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. The metabolites of this compound can be detected in biological samples, providing insights into its metabolic fate. These metabolic processes can also influence the compound’s pharmacokinetics and overall effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation in specific brain regions are crucial for its psychoactive effects. For example, its distribution in the frontal cortex, striatum, and nucleus accumbens is associated with its impact on neurotransmitter release .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall pharmacological effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 25B-NBOMe typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Bromination: The benzaldehyde is brominated to form 4-bromo-2,5-dimethoxybenzaldehyde.

Reductive Amination: The brominated benzaldehyde undergoes reductive amination with 2-methoxybenzylamine to yield this compound.

Industrial Production Methods: the general synthetic route involves standard organic synthesis techniques, including bromination and reductive amination .

Types of Reactions:

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions:

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Reductive Amination: Sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an amine.

Major Products:

Bromination: 4-bromo-2,5-dimethoxybenzaldehyde.

Reductive Amination: this compound.

類似化合物との比較

25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.

25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.

Comparison:

Potency: 25B-NBOMe is highly potent, similar to 25I-NBOMe and 25C-NBOMe.

This compound stands out due to its specific binding affinity and the unique effects it produces, making it a valuable compound for scientific research despite its potential for abuse and toxicity.

特性

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGNJVVBGJEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907974 | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026511-90-9 | |

| Record name | 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026511-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25B-NBOMe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026511909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMBI-36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NAA81PHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) and how does it work?

A1: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (this compound) is a synthetic psychedelic compound that acts as a potent agonist of the serotonin 5-HT2A receptor. [, , ] This means it binds to and activates these receptors, which are primarily found in the brain and play a crucial role in various functions, including perception, mood, and cognition. [] Activation of 5-HT2A receptors by this compound leads to its hallucinogenic effects. [, , , , , , ]

Q2: What is the structural formula and molecular weight of this compound?

A2: The molecular formula of this compound is C18H22BrNO3. Its molecular weight is 392.29 g/mol. [, ]

Q3: Can you elaborate on the spectroscopic data available for this compound?

A3: Studies have employed various spectroscopic techniques to characterize this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), Liquid Chromatography- Quadrupole Time of Flight- Mass Spectrometry (LC-QTOF/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , , , , , ] These techniques provide information about the compound's mass spectrum, fragmentation pattern, and structural features. [] For detailed spectroscopic data, please refer to the cited research papers.

Q4: How stable is this compound in biological samples?

A4: Research indicates that this compound and its metabolites exhibit significant stability in biological samples like blood and urine. [] Studies have shown detectable levels even after 24 hours of consumption and after three months of storage at refrigerated temperatures (3-5°C). []

Q5: How do structural modifications to this compound affect its activity and potency?

A5: Research has explored modifications at the primary metabolic site of this compound, aiming to improve its metabolic stability. [] Although modifications were successful in increasing microsomal stability, the intrinsic clearance remained high, suggesting continued susceptibility to first-pass metabolism. [] This highlights the importance of the N-benzylphenethylamine scaffold for this compound's activity and the challenges in modifying it without significantly impacting its pharmacological properties.

Q6: What are the documented toxic effects of this compound?

A6: this compound has been associated with severe toxicity and even fatalities. [, , , ] Reported adverse effects include agitation, tachycardia, hypertension, seizures, rhabdomyolysis, acute kidney injury, and death. [, , , ]

Q7: What analytical methods are commonly employed to detect and quantify this compound?

A7: The most common techniques for this compound analysis include GC-MS, HPLC-MS/MS, and LC-QTOF/MS. [, , , , , , ] These methods allow for sensitive and specific detection and quantification of the drug and its metabolites in various matrices, including blood, urine, and hair. [, ]

Q8: Has this compound been found in combination with other drugs in cases of intoxication?

A8: Yes, studies have reported cases where this compound was detected alongside other substances like 3,4-methylenedioxymethamphetamine (MDMA), cathinones, and synthetic cannabinoids, highlighting the prevalence of polydrug use among recreational users. [, , ] This co-ingestion can complicate clinical presentations and increase the risk of severe outcomes. []

Q9: What is the legal status of this compound?

A9: Due to the significant public health risk posed by this compound, it has been classified as a Schedule I controlled substance in the United States. [, ] This means it is considered to have a high potential for abuse and no currently accepted medical use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。